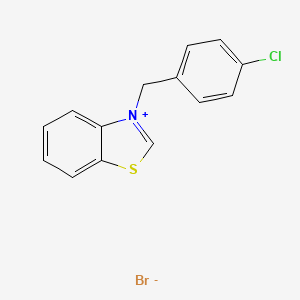

![molecular formula C17H16N2O3S B5230148 methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)

methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate, also known as MBTH, is a chemical compound with various applications in scientific research. MBTH is a synthetic compound that is commonly used in biochemical and physiological studies due to its unique properties.

作用機序

Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate reacts with antioxidants such as ascorbic acid, tocopherol, and glutathione to form a blue-colored product. The reaction involves the reduction of methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate to its corresponding thiol form, followed by the oxidation of the thiol to form a stable blue-colored product. The intensity of the blue color is proportional to the amount of antioxidants present in the sample.

Biochemical and Physiological Effects:

methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have significant effects on the biochemical and physiological processes of living organisms. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to protect against oxidative stress-induced cell damage in various cell types, including neuronal cells and liver cells. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

実験室実験の利点と制限

Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for use in lab experiments. It is a highly sensitive and specific method for detecting and quantifying antioxidants and ROS. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is also relatively inexpensive and easy to use, making it a popular choice for many researchers. However, methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has some limitations, including its inability to distinguish between different types of antioxidants and its interference with some other compounds, such as uric acid.

将来の方向性

For methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate include the development of new methods for detecting and quantifying antioxidants and ROS, the use of methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate in the development of new drugs for the treatment of oxidative stress-related diseases, and the development of new biomarkers for the diagnosis and monitoring of various diseases.

合成法

Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is synthesized by the reaction of 3-methylbenzoyl isothiocyanate with methyl 4-aminobenzoate in the presence of a base. The resulting compound is purified through crystallization to obtain pure methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate.

科学的研究の応用

Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is widely used in scientific research due to its ability to detect and quantify antioxidants and reactive oxygen species (ROS). methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is commonly used in studies related to oxidative stress, as it reacts with antioxidants to produce a blue-colored product that can be measured spectrophotometrically. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is also used to measure the total antioxidant capacity of various biological samples, including blood, urine, and tissue samples.

特性

IUPAC Name |

methyl 4-[(3-methylbenzoyl)carbamothioylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-4-3-5-13(10-11)15(20)19-17(23)18-14-8-6-12(7-9-14)16(21)22-2/h3-10H,1-2H3,(H2,18,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANSJTZMXGIZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(benzylthio)methyl]-5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5230066.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5230067.png)

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine](/img/structure/B5230079.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5230083.png)

![2,7-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5230085.png)

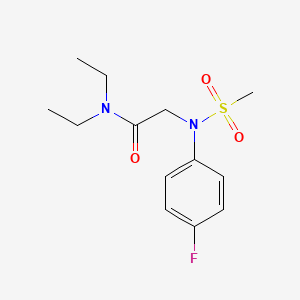

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)

![1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)

![2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5230118.png)

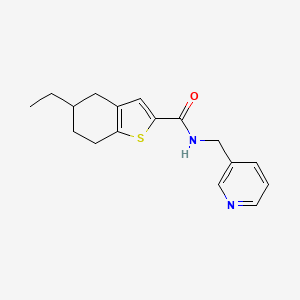

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5230129.png)

![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)